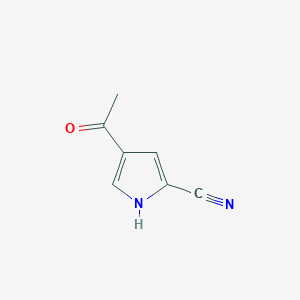
Acetamide, N-(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-naphthalenylmethyl)-, also known as 1-Naphthylmethylacetamide, is a chemical compound that belongs to the class of organic compounds known as naphthylmethylamines. It is a white crystalline solid that is soluble in water, ethanol, and acetone. Acetamide, N-(1-naphthalenylmethyl)- has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide, N-(1-naphthalenylmethyl)- is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This suggests that Acetamide, N-(1-naphthalenylmethyl)- may have potential as a treatment for neurological disorders.
Biochemische Und Physiologische Effekte
Acetamide, N-(1-naphthalenylmethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(1-naphthalenylmethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, it has been shown to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of Acetamide, N-(1-naphthalenylmethyl)- is that it may not be suitable for use in certain types of experiments due to its specific properties.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-(1-naphthalenylmethyl)-. One potential area of research is the development of new drugs based on Acetamide, N-(1-naphthalenylmethyl)-. Another potential area of research is the study of its mechanism of action, which may help researchers better understand its potential applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of Acetamide, N-(1-naphthalenylmethyl)-.
Synthesemethoden
Acetamide, N-(1-naphthalenylmethyl)- can be synthesized through a multi-step process. The synthesis starts with the reaction of 1-naphthaldehyde with methylamine to form N-(1-naphthalenylmethyl)methylamine. This intermediate is then reacted with acetyl chloride to form Acetamide, N-(1-naphthalenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1-naphthalenylmethyl)- has been used in scientific research for various applications. One of the main areas of research has been in the development of new drugs. Acetamide, N-(1-naphthalenylmethyl)- has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19351-91-8 |
|---|---|
Produktname |
Acetamide, N-(1-naphthalenylmethyl)- |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-10(15)14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
SSOWOQCKTBJMET-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
19351-91-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)


![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

